molecular formula C17H19N3O4 B2989154 5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide CAS No. 1428359-81-2

5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide

Cat. No. B2989154
CAS RN: 1428359-81-2
M. Wt: 329.356
InChI Key: HIHBCEHBDGXSCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar isoxazole–carboxamide derivatives involves the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid . The synthesis of novel 3-methyl-4-phenyl-isoxazole–Carboxamide derivatives was presented in a study . The coupling reaction to form the 3-methyl-4-phenyl-isoxazole–Carboxamide compounds was afforded by using DMAP and EDCI as activating agents and covalent nucleophilic catalysts .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoxazole–carboxamide derivatives typically involve the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid . DMAP and EDCI are used as activating agents and covalent nucleophilic catalysts .

Scientific Research Applications

Synthesis and Biological Activity

Research on structurally related compounds often focuses on the synthesis of novel entities and their evaluation for various biological activities. For instance, compounds with complex heterocyclic structures have been synthesized and assessed for their anti-inflammatory, analgesic, antimicrobial, and antitumor activities. These studies highlight the significance of heterocyclic compounds in medicinal chemistry, suggesting potential research applications of 5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide in drug discovery and development.

  • Anti-inflammatory and Analgesic Agents : The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds demonstrated significant anti-inflammatory and analgesic activities, suggesting the potential for structurally similar compounds in therapeutic applications (Abu‐Hashem et al., 2020).

  • Antimicrobial Agents : The development of clubbed quinazolinone and thiazolidinone derivatives has been explored for their potential as antimicrobial agents, indicating the importance of exploring the antimicrobial potential of similar compounds (Desai et al., 2011).

  • Antitumor Agents : Studies on imidazotetrazines and related compounds have explored their synthesis and potential as broad-spectrum antitumor agents, which could imply research avenues for compounds like 5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide in oncology (Stevens et al., 1984).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of related compounds provide valuable information on methodologies that could be applied to the synthesis and exploration of 5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide. Research in this area focuses on developing new synthetic routes, understanding reaction mechanisms, and elucidating the structure-activity relationships of novel compounds.

  • Synthetic Methodologies : The development of convenient synthetic methods and spectral characterization for new heterocyclic compounds, including those containing morpholino groups, underscores the importance of synthetic chemistry in creating compounds with potential scientific and therapeutic applications (Zaki et al., 2017).

Future Directions

The future directions for “5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide” and similar compounds seem promising. They have shown potent to moderate activities against various cancer cell lines . A nano-emulgel was developed for the most potent compound, using a self-emulsifying technique, which increased the potency of the molecule against a cancer cell line . This suggests that these compounds could be potential and promising anti-cancer agents .

properties

IUPAC Name

5-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-12-15(11-18-24-12)17(22)19-14-4-2-13(3-5-14)10-16(21)20-6-8-23-9-7-20/h2-5,11H,6-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHBCEHBDGXSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide

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